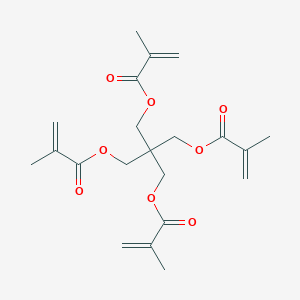

Pentaerythritol tetramethacrylate

Cat. No. B048831

Key on ui cas rn:

3253-41-6

M. Wt: 408.4 g/mol

InChI Key: KGBBDBRJXGILTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04287290

Procedure details

The term "addition-polymerizable unsaturated compound" as used herein is intended to indicate compounds having at least one carbon-carbon double bond capable of taking an active part in the addition polymerization reaction. Examples of such compounds include those having at least one group selected from a vinyl group, a vinylidene group, a fumaroyl group and a maleoyl group. Specific examples of such compounds include unsaturated monocarboxylic acids such as acrylic acid and methacrylic acid; esters of acrylic acid or methacrylic acid having as an ester-forming group an alkyl group, a cycloalkyl group, a halogenated alkyl group, an alkoxyalkyl group, a hydroxyalkyl group, an aminoalkyl group, a tetrahydrofurfuryl group, an allyl group, a glycidyl group, a benzyl group or a phenoxy group; mono- or di-acrylates and mono- or di-methacrylates of alkylene glycols or polyoxyalkylene glycols (number average molecular weight: up to 2,000); polyacrylates and polymethacrylates such as trimethylopropane triacrylate, trimethylolpropane trimethacrylate, pentaerythritol tetraacrylate and pentaerythritol tetramethacrylate; unsaturated monocarboxylic acid amides such as acrylamide and methacrylamide; derivatives of acrylamide or methacrylamide such as N-alkyl- or N,N-dialkyl-acrylamides, N-alkyl- or N,N-dialkyl-methacrylamides, N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide, N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides, diacetone acrylamide, diacetone methacrylamide, N,N'-alkylenebisacrylamide and N,N'-alkylenebismethacrylamide; allyl compounds such as allyl alcohol, allyl isocianate, diallyl phthalate and triallyl cyanurate; unsaturated dicarboxylic acids and acid anhydrides such as maleic acid, maleic anhydride, fumaric acid and itaconic acid; monoesters and diesters of maleic acid, fumaric acid or itaconic acid having as an ester-forming group one or two groups selected from an alkyl group, a halogenated alkyl group and an alkoxy-alkyl group; acrylates and methacrylates of epoxy group-containing compounds obtained by esterifying acrylic acid or methacrylic acid with an epoxy group-containing compound which is obtained, for example, by the dehydrochlorination reaction of a polyhydric alcohol or a polyhydric phenol with epichlorohydrin; and other unsaturated compounds such as styrene, vinyltoluene, divinylbenzene, N-vinylcarbazole, and N-vinylpyrrolidone. Various resins and polymers may also be used as the addition-polymerizable unsaturated compound. Examples of such resins and polymers include unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid, such as maleic acid, fumaric acid or itaconic acid, and/or its anhydride, and at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane or penta-erythritol; unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid or its anhydride as mentioned above, at least one polyhydric alcohol as mentioned above, and at least one saturated dicarboxylic acid or its anhydride such as succinic acid, adipic acid, phthalic acid, isophthalic acid, phthalic anhydride, trimellitic acid or trimellitic acid anhydride; alkyd resins prepared by using at least one drying oil and/or at least one semidrying oil as a modifier for polyesters; unsaturated polyurethanes having addition-polymerizable unsaturated groups derived from at least one unsaturated mono- or di-carboxylic acid or its ester derivative or an unsaturated polyester as mentioned above and introduced thereinto by utilizing terminal isocyanate and/or hydroxyl groups of a urethane compound or polyurethane having urethane groups derived from at least one polyol having two or more hydroxyl groups and at least one polyisocyanate, for example, unsaturated polyurethanes which are prepared from (1) a polyurethane having terminal isocyanate and/or hydroxyl groups and prepared from at least one polyol such as a polyhydric alcohol as mentioned above, a polyester polyol or a polyether polyol and at least one polyisocyanate such as tolylene diisocyanate, diphenylmethane-4,4'-diisocyanate or hexamethylene diisocyanate and (2) at least one unsaturated mono- or di-carboxylic acid as mentioned above or its ester or polyester having active hydrogen atoms derived from hydroxyl (reactive with the terminal isocyanate) and/or carboxyl (reactive with both of the terminal isocyanate and the terminal hydroxyl) and/or amino groups (reactive with the terminal isocyanate), if any; polyisocyanate-modified unsaturated polyester obtained by linking two or more molecules of an unsaturated polyester as mentioned above with a polyisocyanate; polymers having, in its side chains, carbon-carbon double bonds capable of taking an active part in the addition polymerization reaction, for example, polymers obtained by reacting an unsaturated carboxylic acid or its anhydride with a polymer having hydroxyl groups such as polyvinyl alcohol or cellulose, polymers obtained by esterifying a polymer or a copolymer of acrylic acid or methacrylic acid having carboxyl groups with an unsaturated alcohol such as allyl alcohol, glycidyl acrylate or glycidyl methacrylate, a polymer obtained by reacting a copolymer containing maleic anhydride monomer units with allyl alcohol, a hydroxyalkyl acrylate and/or a hydroxy-alkyl methacrylate, and a polymers obtained by reacting a copolymer having glycidyl acrylate and/or glycidyl methacrylate monomer units with acrylic acid and/or methacrylic acid. Various oligomers may also be used as the addition-polymerizable unsaturated compound. Examples of such oligomers include oligomers of an ester-acrylate type obtained by the co-condensation of an esterification reaction system composed of a polycarboxylic acid or its anhydride and a polyhydric alcohol with acrylic acid and/or methacrylic acid and having a number average molecular weight of about 200 to about 5,000, said molecular weight being controlled by choosing an appropriate molar ratio of the raw materials, examples of said polycarboxylic acid or its anhydride being adipic acid, isophthalic acid, phthalic acid and phthalic anhydride, examples of said polyhydric alcohol being ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane and pentaerythritol. The above-enumerated addition-polymerizable unsaturated compounds may be used either alone or in combination. In the addition-polymerizable unsaturated compounds, by the alkyl is meant a straight chain or branched aliphatic hydrocarbon group having 1 to 20 carbon atoms, by the cycloalkyl a group having 5 to 26 carbon atoms and consisting of a 5- or 6-membered alicyclic ring unsubstituted or substituted with alkyl, and by the alkylene a straight or branched hydrocarbon group having 2 to 6 carbon atoms. The number average molecular weight of a resin or polymer is desired to be up to 1,000,000, preferably 1,000 to 200,000. For the measurement of a number average molecular weight, there is adopted a gel permeation chromatography (GPC) method using, as a standard sample, a polystyrene manufactured by Pressure Chemical Co., U.S.A. and as an apparatus, WATERS 200 manufactured by Japan-Waters Co., Japan.

[Compound]

Name

triacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

monocarboxylic acid amides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

N-alkyl- or N,N-dialkyl-acrylamides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

N-alkyl- or N,N-dialkyl-methacrylamides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

diacetone methacrylamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

N,N'-alkylenebisacrylamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

N,N'-alkylenebismethacrylamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

allyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

triallyl cyanurate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

dicarboxylic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

acid anhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

maleic acid, maleic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

di-acrylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

di-methacrylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

alkylene glycols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

[Compound]

Name

polyoxyalkylene glycols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

polyacrylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

polymethacrylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:12])(=[O:11])C(C)=C.C(O)(=O)C(C)=C.C(C(CO)(CO)CC)O.C(OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(=O)C=C.C(OCC(COC(=O)C(C)=C)(COC(=O)C(C)=C)COC(=O)C(C)=C)(=O)C(C)=C.C(N)(=O)C=C.C(N)(=O)C(C)=C.C(N)(=O)C=C.CC(C)=O.CC(C)=O.C(N)(=O)C(C)=C.CC(C)=O.CC(C)=O.C(O)C=C.C(OCC=C)(=O)C1C(=CC=CC=1)C(OCC=C)=O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)C(CC(O)=O)=C>>[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]\[C:1]([OH:6])=[O:5].[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]/[C:1]([OH:6])=[O:5].[C:1]([OH:6])(=[O:5])[C:2]([CH2:4][C:7]([OH:12])=[O:11])=[CH2:3] |f:0.1.2.3,8.9.10,11.12.13|

|

Inputs

Step One

[Compound]

|

Name

|

triacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(O)C(CC)(CO)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC(COC(C(=C)C)=O)(COC(C(=C)C)=O)COC(C(=C)C)=O

|

Step Five

[Compound]

|

Name

|

monocarboxylic acid amides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Step Ten

[Compound]

|

Name

|

N-alkyl- or N,N-dialkyl-acrylamides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

N-alkyl- or N,N-dialkyl-methacrylamides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)N.CC(=O)C.CC(=O)C

|

Step Fifteen

|

Name

|

diacetone methacrylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N.CC(=O)C.CC(=O)C

|

Step 16

[Compound]

|

Name

|

N,N'-alkylenebisacrylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

N,N'-alkylenebismethacrylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

allyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

|

Step 21

[Compound]

|

Name

|

triallyl cyanurate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

dicarboxylic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

acid anhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

maleic acid, maleic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)O)(=O)O

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

Step 27

[Compound]

|

Name

|

di-acrylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

di-methacrylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 29

[Compound]

|

Name

|

alkylene glycols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 30

[Compound]

|

Name

|

polyoxyalkylene glycols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

[Compound]

|

Name

|

polyacrylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

polymethacrylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C/C(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |